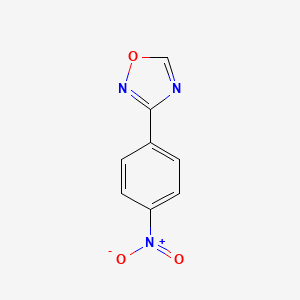

3-(4-Nitrophenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

3-(4-Nitrophenyl)-1,2,4-oxadiazole is a heterocyclic aromatic compound that contains a 1,2,4-oxadiazole ring substituted with a 4-nitrophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate amidoxime, which then undergoes cyclization to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cycloaddition: Various dienophiles or dipolarophiles under thermal or photochemical conditions.

Major Products Formed

Reduction: 3-(4-Aminophenyl)-1,2,4-oxadiazole.

Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Cycloaddition: New heterocyclic compounds with diverse structures.

Applications De Recherche Scientifique

Anticancer Activity

- Mechanism of Action : The derivatives of 1,2,4-oxadiazole, including 3-(4-nitrophenyl)-1,2,4-oxadiazole, have shown promising anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

-

Case Studies :

- Study on Antitumor Activity : A study demonstrated that a derivative of this compound exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.48 to 9.27 µM .

- Selectivity Against Cancer Types : Another investigation reported that modified derivatives showed enhanced selectivity against renal and ovarian cancer cell lines, indicating the potential for targeted cancer therapies .

Antimicrobial Properties

- Broad-Spectrum Activity : The compound has been evaluated for its antimicrobial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These studies highlight the compound's ability to combat infections that are difficult to treat with conventional antibiotics .

- Mechanism Insights : The antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

- Clinical Relevance : The development of 1,2,4-oxadiazole derivatives as antimicrobial agents is particularly relevant in the context of rising antibiotic resistance, making them candidates for new therapeutic strategies .

Supramolecular Chemistry

This compound has been utilized in supramolecular chemistry due to its ability to form hydrogen bonds and π-π interactions. This property allows it to act as a building block for creating complex molecular architectures that could be used in sensors or drug delivery systems .

Liquid Crystals

The compound has also been studied for its application in liquid crystal technologies. Its unique structural properties enable it to function as a liquid crystal material, which can be used in display technologies and optical devices .

Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anticancer | Ovarian Cancer (OVXF 899) | 2.76 | High selectivity observed |

| Anticancer | Renal Cancer (RXF 486) | 1.14 | Significant potency against renal cancer |

| Antimicrobial | MRSA | 6 | Comparable efficacy to existing antibiotics |

| Antimicrobial | VRE | 6 | Effective against multidrug-resistant strains |

Mécanisme D'action

The mechanism of action of 3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Nitrophenyl)-1,2,5-oxadiazole: Similar structure but with a different position of the nitrogen atom in the oxadiazole ring.

3-(4-Nitrophenyl)-1,3,4-oxadiazole: Another isomer with a different arrangement of nitrogen atoms in the ring.

4-Nitrophenyl-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

3-(4-Nitrophenyl)-1,2,4-oxadiazole is unique due to its specific arrangement of atoms, which imparts distinct chemical and physical properties

Activité Biologique

3-(4-Nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data tables.

The compound features an oxadiazole ring, which consists of two nitrogen atoms and three carbon atoms. The presence of the nitrophenyl group at the 3-position enhances its reactivity and biological profile. Its molecular formula is CHNO, with a molecular weight of approximately 190.16 g/mol.

Biological Activities

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study demonstrated that certain oxadiazole derivatives showed IC₅₀ values ranging from 0.11 µM to 1.22 µM against various cancer cell lines, including A375 and MCF-7 . The structure-activity relationship (SAR) suggests that modifications in the oxadiazole ring can enhance anticancer activity.

Antiparasitic Activity

Oxadiazole derivatives have also been evaluated for their antiparasitic effects. Notably, compounds have shown efficacy against Trypanosoma cruzi and Leishmania amazonensis, with EC₅₀ values as low as 2.9 µM . These findings highlight the potential of this compound in treating parasitic infections.

Antibacterial and Anti-inflammatory Properties

The oxadiazole scaffold is known for its antibacterial and anti-inflammatory activities. Studies have reported that derivatives can inhibit various bacterial strains and exhibit anti-inflammatory effects by modulating inflammatory pathways .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. One notable method involves microwave-assisted synthesis, which allows for rapid construction of the oxadiazole ring under mild conditions . The following table summarizes some synthetic approaches:

| Method | Description | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | Quick formation under mild conditions | Up to 90% |

| Conventional heating | Traditional method requiring longer reaction times | 60-70% |

| Solvent-free synthesis | Eco-friendly approach using solid-state reactions | 80% |

Case Studies

-

Anticancer Activity Against Leukemia

A study evaluated the anticancer activity of a series of oxadiazole derivatives against drug-resistant leukemia cell lines. One compound exhibited an EC₅₀ value of 5.5 µM against chronic myeloid leukemia cells . -

Antiparasitic Efficacy

In vitro studies on Leishmania donovani indicated that specific oxadiazole derivatives had IC₅₀ values as low as 5.7 µM, demonstrating their potential as antiparasitic agents .

Propriétés

IUPAC Name |

3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-9-5-14-10-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOHXJCKLMGBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.